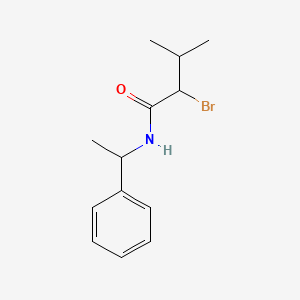

2-bromo-3-methyl-N-(1-phenylethyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-N-(1-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYGLXRKCCFSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Bromo 3 Methyl N 1 Phenylethyl Butanamide

Below is a table summarizing the key physicochemical properties of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide.

| Property | Value |

| CAS Number | 1016865-93-2 |

| Molecular Formula | C13H18BrNO |

| Molecular Weight | 284.19 g/mol |

| Canonical SMILES | CC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br |

Data sourced from Appchem appchemical.com

Synthesis of 2 Bromo 3 Methyl N 1 Phenylethyl Butanamide

The synthesis of the parent acyl bromide, 2-bromo-3-methylbutanoyl bromide, can be achieved by the reaction of isobutyric acid with bromine in the presence of red phosphorus. prepchem.com This α-halogenated acyl bromide can then be reacted with 1-phenylethylamine (B125046) to form the corresponding amide, 2-bromo-3-methyl-N-(1-phenylethyl)butanamide. A similar procedure has been described for the synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide, where 2‐bromoisonicotinic acid and (S)‐1‐phenylethaneamine were reacted in the presence of pyridine (B92270) and TiCl4. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 Methyl N 1 Phenylethyl Butanamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The carbon-bromine bond at the α-position of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α-haloamides, allowing for the introduction of a wide range of functional groups.

Nucleophilic substitution at the secondary α-carbon of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide is expected to proceed primarily through a bimolecular nucleophilic substitution (S_N2) mechanism. A hallmark of the S_N2 reaction is its stereospecificity, consistently resulting in an inversion of the stereochemical configuration at the reaction center. libretexts.orgrsc.org This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). rsc.org

The transition state of this concerted, single-step reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart. rsc.org For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, which possesses two chiral centers (at the α-carbon and the benzylic carbon of the phenylethyl group), the S_N2 reaction at the α-carbon leads to the formation of a new diastereomer.

For instance, if the starting material is the (2R,1'R)-diastereomer, the nucleophilic attack will invert the configuration at the C-2 position, yielding the (2S,1'R)-diastereomeric product. The stereocenter on the N-(1-phenylethyl) group remains unaffected by the reaction. The relative rates of S_N2 reactions are highly sensitive to steric hindrance around the reaction center. The presence of an isopropyl group adjacent to the α-carbon and the bulky N-(1-phenylethyl) group can influence the accessibility of the electrophilic carbon to the incoming nucleophile, thereby affecting the reaction rate.

Table 1: Predicted Stereochemical Outcome of S_N2 Reaction

| Starting Material Diastereomer | Nucleophile (Nu⁻) | Product Diastereomer |

|---|---|---|

| (2R,1'R)-2-bromo-3-methyl-N-(1-phenylethyl)butanamide | Nu⁻ | (2S,1'R)-2-Nu-3-methyl-N-(1-phenylethyl)butanamide |

| (2S,1'R)-2-bromo-3-methyl-N-(1-phenylethyl)butanamide | Nu⁻ | (2R,1'R)-2-Nu-3-methyl-N-(1-phenylethyl)butanamide |

| (2R,1'S)-2-bromo-3-methyl-N-(1-phenylethyl)butanamide | Nu⁻ | (2S,1'S)-2-Nu-3-methyl-N-(1-phenylethyl)butanamide |

Under basic conditions, α-haloamides can undergo intramolecular cyclization to form aziridinones, also known as α-lactams. This reaction is an intramolecular S_N2 displacement where the amide nitrogen, upon deprotonation, acts as the internal nucleophile, attacking the α-carbon and displacing the bromide leaving group.

The formation of these highly strained three-membered rings is a key step in certain rearrangement reactions, such as the Favorskii-like rearrangement. The stability and subsequent reactivity of the aziridinone (B14675917) intermediate are dictated by the substituents on the nitrogen and the α-carbon. The N-(1-phenylethyl) group in the target molecule would be incorporated into the aziridinone ring. The resulting intermediate is susceptible to ring-opening by nucleophiles, which can occur via cleavage of either the C-N bond or the C-C bond of the ring, leading to different product scaffolds.

Rearrangement Pathways of α-Bromo Amides

Beyond simple substitution, the structure of α-bromo amides facilitates several mechanistically distinct rearrangement reactions, often proceeding through cyclic intermediates to yield structurally reorganized products.

The Favorskii rearrangement is a well-known reaction of α-halo ketones that, in the presence of a base, rearranges to form carboxylic acid derivatives, often with a contraction of the carbon skeleton in cyclic systems. nih.govmdpi.com A mechanistically related "Favorskii-like" rearrangement occurs with α-haloamides.

The generally accepted mechanism for α-halo ketones involves the formation of a cyclopropanone (B1606653) intermediate following the deprotonation at the α'-position (the carbon on the other side of the carbonyl). fao.orgchemsrc.com For an α-haloamide like 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, which has a hydrogen atom at the α'-position (the CH of the isopropyl group), a similar pathway can be envisioned.

Enolate Formation: A base abstracts the acidic α'-proton to form an enolate.

Intramolecular Cyclization: The enolate undergoes an intramolecular S_N2 reaction, displacing the bromide to form a bicyclic intermediate containing a cyclopropanone-like structure fused with the amide nitrogen (an aziridinone-type structure).

Nucleophilic Ring Opening: A nucleophile (e.g., hydroxide (B78521) or alkoxide from the base) attacks the carbonyl carbon of the strained intermediate. The subsequent ring-opening occurs to form the more stable carbanion, which is then protonated to yield the rearranged product.

Alternatively, if enolate formation is not possible or hindered, a "pseudo-Favorskii" or "quasi-Favorskii" mechanism may operate. nih.govchemsrc.com This pathway involves the direct nucleophilic addition to the carbonyl, followed by a concerted migration of the neighboring carbon and displacement of the halide.

The carbon-bromine bond in α-bromo amides is relatively weak and can undergo homolytic cleavage to generate an α-amido radical. This reactivity opens pathways for radical-mediated transformations, which are distinct from the ionic mechanisms described above. These reactions are typically initiated by radical initiators (like AIBN), transition metals, or photoredox catalysis. nih.gov

The general mechanism involves:

Radical Generation: Homolytic cleavage of the C-Br bond to form an α-amido radical intermediate. This is often achieved through an atom transfer process with a radical initiator or a transition metal complex.

Rearrangement/Cyclization: The generated radical can undergo rearrangement. A common pathway for appropriately structured α-haloamides is an intramolecular cyclization, known as Atom Transfer Radical Cyclization (ATRC). nih.gov For this to occur, the molecule must contain an unsaturated moiety (e.g., an alkene or alkyne) positioned to allow for intramolecular addition of the radical.

While 2-bromo-3-methyl-N-(1-phenylethyl)butanamide itself lacks an unsaturated group for intramolecular cyclization, its derivatives can be designed to undergo such transformations. For example, if the phenylethyl group were replaced with an allyl or propargyl group, the resulting α-amido radical could undergo 5-exo-trig cyclization to form γ-lactam structures, a common motif in organic synthesis. fao.org

Palladium-Catalyzed Cross-Coupling Reactions at the α-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While traditionally applied to sp²-hybridized carbons (e.g., aryl or vinyl halides), recent advancements have extended their utility to sp³-hybridized centers, including the α-position of bromoamides.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to α-bromo carboxamides. quora.com Research has demonstrated that chiral α-aryl carboxamides can be synthesized with high enantioselectivity through a palladium-catalyzed coupling of α-bromo carboxamides and aryl boronic acids. quora.comrsc.org

The catalytic cycle for such a reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the α-bromo amide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Achieving high enantioselectivity is a significant challenge due to potential racemization of the α-carbon at the Pd(II) intermediate stage. The development of specialized chiral ligands, such as those with a P,P=O structure, has been crucial in controlling the stereochemistry and enabling highly enantioselective transformations. quora.com

Table 2: Representative Palladium-Catalyzed α-Arylation of α-Bromo Amides (Analogous Systems)

| α-Bromo Amide Substrate | Aryl Boronic Acid | Pd Catalyst / Ligand | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| N,N-dibenzyl-2-bromo-propanamide | Phenylboronic acid | Pd₂(dba)₃ / Chiral P,P=O Ligand | 95 | 96 |

| N,N-dibenzyl-2-bromo-propanamide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Chiral P,P=O Ligand | 95 | 98 |

| N,N-dibenzyl-2-bromo-butanamide | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / Chiral P,P=O Ligand | 92 | 96 |

| N-benzyl-N-methyl-2-bromo-propanamide | 2-Naphthylboronic acid | Pd₂(dba)₃ / Chiral P,P=O Ligand | 90 | 95 |

Data is illustrative and based on findings from analogous systems reported in the literature. quora.comrsc.org

These methods highlight the potential of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide to serve as a precursor for chiral α-aryl amides, which are valuable structures in medicinal chemistry and materials science.

α-Arylation and Alkylation Methodologies

The α-carbon of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide is activated towards nucleophilic substitution, making it a suitable precursor for α-arylation and alkylation reactions. These transformations are pivotal for the construction of carbon-carbon bonds and the synthesis of more complex molecular architectures.

α-Arylation: Palladium-catalyzed cross-coupling reactions are a common strategy for the α-arylation of carbonyl compounds. While direct studies on 2-bromo-3-methyl-N-(1-phenylethyl)butanamide are not extensively documented, mechanistic insights can be drawn from analogous systems, such as the palladium-catalyzed carbonylative α-arylation of ketones with aryl bromides. A plausible catalytic cycle for the α-arylation of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide would likely involve the formation of a palladium enolate intermediate. The reaction would be initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amide and subsequent deprotonation to form the palladium enolate. Reductive elimination would then yield the α-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in these transformations, influencing the rate and efficiency of the catalytic cycle.

Alkylation: Nickel-catalyzed enantioselective alkylation of amides has emerged as a powerful tool for the synthesis of α-chiral carbonyl compounds. A proposed catalytic cycle for the alkylation of a related α-bromo amide involves a nickel(I) species as the active catalyst. semanticscholar.org This Ni(I) complex can undergo a single electron transfer with an alkyl halide to generate an alkyl radical and a Ni(II) species. The alkyl radical then reacts with an enolate, formed from the starting amide, to generate a new radical intermediate. This intermediate is then reduced by the Ni(I) catalyst to afford the alkylated product and regenerate the active catalyst. The stereochemistry of the final product is controlled by the chiral ligand coordinated to the nickel center.

Illustrative data from a study on the nickel-catalyzed enantioselective hydroalkylation of enamides demonstrates the effectiveness of such catalytic systems in forming chiral amine derivatives, which are structurally related to the potential products from the alkylation of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide. semanticscholar.org

| Entry | Alkyl Iodide | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cyclohexyl Iodide | 3a | 85 | 95 |

| 2 | Cyclopentyl Iodide | 3b | 80 | 94 |

| 3 | Isopropyl Iodide | 3c | 75 | 92 |

| 4 | n-Butyl Iodide | 3d | 88 | 90 |

This table presents data from a study on the nickel-catalyzed enantioselective hydroalkylation of enamides, which is analogous to the potential alkylation of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide. semanticscholar.org

Mechanistic Probes for Catalytic Cycles

While 2-bromo-3-methyl-N-(1-phenylethyl)butanamide itself is a substrate for transformations, structurally similar α-haloamides can serve as mechanistic probes to elucidate the intricacies of catalytic cycles. For instance, in copper-catalyzed N-arylation of amides, the use of chelating diamine ligands has been shown to be crucial in controlling the concentration of the active catalytic species. nih.govmit.edu Kinetic studies on the stoichiometric N-arylation of aryl iodides using 1,2-diamine ligated Cu(I) amidates provide insights into the mechanism of aryl halide activation. nih.govmit.edu These studies suggest that the activation of the aryl halide occurs through a 1,2-diamine-ligated copper(I) amidate complex. nih.govmit.edu By analogy, studying the kinetics and intermediates in reactions involving 2-bromo-3-methyl-N-(1-phenylethyl)butanamide could provide valuable information about the role of the amide group and the chiral auxiliary in the catalytic cycle.

Stereoselective Transformations Directed by the N-(1-Phenylethyl) Group

The chiral N-(1-phenylethyl) group is a well-established stereodirecting auxiliary in organic synthesis. nih.gov Its presence in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide can significantly influence the stereochemical outcome of reactions at the α-carbon through various non-covalent interactions.

Chelation-Controlled Reactions

In reactions involving organometallic reagents, the amide carbonyl and potentially the nitrogen atom of the N-(1-phenylethyl) group can chelate to the metal center. This chelation can lock the conformation of the substrate, leading to a highly organized transition state and predictable diastereoselectivity. researchgate.net For example, in nucleophilic additions to α-halo carbonyl compounds, chelation control can dictate the facial selectivity of the attack. researchgate.net The formation of a rigid five- or six-membered chelate ring involving the metal, the carbonyl oxygen, and another heteroatom can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face. nih.gov The degree of chelation control is dependent on the nature of the metal, the solvent, and the steric and electronic properties of the substituents. nih.gov

A general representation of chelation control in nucleophilic additions to a chiral α-substituted carbonyl compound is shown below:

| Model | Controlling Feature | Predicted Major Diastereomer |

|---|---|---|

| Felkin-Anh | Steric hindrance of the largest substituent | anti |

| Cram-Chelate | Chelation of a Lewis basic group to the metal | syn |

This table illustrates the general models for predicting stereochemical outcomes in nucleophilic additions to chiral carbonyl compounds. uwindsor.ca

Hydrogen Bonding and Ion-Pair Interactions

The amide N-H bond in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide can act as a hydrogen bond donor. In reactions catalyzed by chiral catalysts bearing hydrogen bond acceptor sites, this interaction can play a crucial role in organizing the transition state and inducing high levels of stereoselectivity. cam.ac.ukscholaris.ca For instance, in certain C-H amination reactions, it is speculated that a tertiary amide group engages in hydrogen bonding interactions directly with a chiral cation of an ion-paired rhodium complex, leading to a highly organized transition state. cam.ac.uk Similarly, the diastereoselectivity of some reactions can be switched by altering the hydrogen-bond donor in the catalyst. nih.gov

Solvent Effects and Kinetic Studies on Reaction Pathways

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving 2-bromo-3-methyl-N-(1-phenylethyl)butanamide. The polarity and protic or aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states.

In nucleophilic substitution reactions at the α-carbon, the mechanism can be either SN1 or SN2, and the solvent plays a key role in determining the dominant pathway.

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and can solvate both cations and anions effectively. They tend to favor SN1 reactions by stabilizing the carbocation intermediate formed upon departure of the bromide leaving group. libretexts.orgmsu.edu However, they can also solvate the nucleophile, reducing its reactivity and thus disfavoring SN2 reactions. lumenlearning.comlibretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack acidic protons. They are effective at solvating cations but not anions. lumenlearning.com This leaves the nucleophile relatively "naked" and more reactive, thus accelerating SN2 reactions. lumenlearning.comyoutube.com

Kinetic studies can provide quantitative information about the influence of the solvent and other reaction parameters on the reaction rate. By measuring the reaction rate as a function of reactant concentrations, the rate law can be determined, which in turn provides evidence for the reaction mechanism. For example, a rate law that is first order in both the substrate and the nucleophile is indicative of an SN2 mechanism, while a rate law that is only first order in the substrate suggests an SN1 pathway.

The following table summarizes the expected effect of solvent type on the rate of SN1 and SN2 reactions.

| Solvent Type | Effect on SN1 Rate | Effect on SN2 Rate | Reasoning |

|---|---|---|---|

| Polar Protic | Increases | Decreases | Stabilizes carbocation intermediate (SN1); Solvates and deactivates nucleophile (SN2). libretexts.orglumenlearning.com |

| Polar Aprotic | Decreases | Increases | Does not effectively solvate carbocation (SN1); Leaves nucleophile "naked" and more reactive (SN2). lumenlearning.com |

| Nonpolar | Slows or prevents | Slows or prevents | Poor solubility of charged species (intermediates and nucleophiles). |

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Methyl N 1 Phenylethyl Butanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a balance between computational cost and accuracy. For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, DFT calculations are instrumental in elucidating its conformational preferences and predicting its reactivity.

The presence of multiple rotatable bonds in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide gives rise to a complex conformational energy landscape. The rotation around the C-N amide bond, the C-C bond of the phenylethyl group, and the C-C bond of the butanamide backbone leads to various possible conformers. DFT calculations can be employed to map this landscape and identify the most stable conformations, known as global minima.

Theoretical studies on similar N-aryl amides and chiral molecules have shown that the relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. nih.govresearchgate.netnih.gov For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, the orientation of the bulky phenylethyl and isopropyl groups will be a determining factor in the stability of its conformers.

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would likely reveal that the global minimum structure adopts a conformation that minimizes steric clashes between the substituents. The amide bond is expected to be predominantly in the trans configuration, which is generally more stable for secondary amides.

Table 1: Calculated Relative Energies of Postulated Conformers of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~175° | 0.00 |

| 2 | ~-65° | +2.5 |

| 3 | ~60° | +3.1 |

| 4 | ~-170° | +4.8 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the amide group, which are regions of higher electron density. The LUMO, on the other hand, is anticipated to be centered on the carbon atom attached to the bromine, given the electron-withdrawing nature of the halogen, making this site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. DFT calculations can provide precise values for these orbital energies.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-bromo-3-methyl-N-(1-phenylethyl)butanamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and based on typical ranges observed for similar organic molecules.

This analysis suggests that the molecule would likely participate in reactions where it acts as an electron donor through its phenyl or amide moieties, or as an electron acceptor at the carbon-bromine bond. youtube.compku.edu.cnlibretexts.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide in a given environment, such as in solution. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes over time. mdpi.com

An MD simulation of this compound, typically in a solvent box of water or an organic solvent, would reveal the flexibility of the molecule and the accessible conformational states. nih.govnsf.gov The simulation would likely show rapid rotations around single bonds, leading to a dynamic equilibrium between several low-energy conformers. The relative populations of these conformers in the simulation can provide insights into the conformational ensemble that exists at a given temperature. This information is crucial for understanding how the molecule behaves in a real-world setting, as its properties are an average over this ensemble.

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is particularly powerful for studying chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, this could involve modeling its synthesis or its subsequent reactions.

The synthesis of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide involves the formation of an amide bond and the introduction of a bromine atom, both of which can be stereoselective processes. Transition state modeling can be used to understand the origins of this stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored.

For example, in the amidation reaction between 2-bromo-3-methylbutanoic acid and 1-phenylethanamine, there are two possible diastereomeric products. DFT calculations could be used to model the transition states for the formation of both diastereomers. The transition state with the lower activation energy will correspond to the major product. These calculations often reveal that the preferred transition state is the one that minimizes steric interactions between the bulky substituents of the reacting molecules. researchgate.netacs.org

Table 3: Hypothetical Calculated Activation Energies for Diastereoselective Amide Formation

| Transition State | Product Diastereomer | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | (R,S) | 15.2 |

| TS2 | (S,S) | 17.8 |

Note: This data is illustrative, showing how computational modeling can predict stereochemical outcomes.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. researchgate.netstackexchange.comacs.org

For reactions involving 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, such as a nucleophilic substitution at the carbon bearing the bromine, the polarity of the solvent would be a critical factor. In a polar solvent, charge separation in the transition state is stabilized, which can lower the activation energy and accelerate the reaction. Computational studies can quantify these effects by comparing the reaction energy profile in the gas phase with that in different solvents. This allows for a more realistic and accurate prediction of the reaction outcome.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)

The accurate prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering a means to corroborate experimental findings and to assign the absolute configuration of chiral molecules. nih.gov Methodologies such as Density Functional Theory (DFT) have become standard for calculating NMR chemical shifts and Electronic Circular Dichroism (ECD) spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of organic compounds. nih.gov For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, which possesses multiple stereocenters, computational prediction of ¹H and ¹³C NMR chemical shifts can help in assigning the signals of diastereomers. The process typically involves geometry optimization of the various possible stereoisomers, followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts.

A representative computational approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d), followed by chemical shift calculations using a larger basis set, for example, 6-311+G(2d,p). The calculated shifts are often scaled to correct for systematic errors. The table below presents a hypothetical comparison of calculated and experimental ¹H and ¹³C NMR chemical shifts for a specific diastereomer of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide.

Table 1: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for a Diastereomer of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C=O | - | - | 169.5 | 170.2 |

| CH-Br | 4.15 | 4.20 | 55.3 | 56.1 |

| CH-CH₃ (butanamide) | 2.30 | 2.35 | 32.8 | 33.5 |

| CH(CH₃)₂ | 1.05, 1.10 | 1.08, 1.12 | 19.5, 20.1 | 19.8, 20.5 |

| NH | 7.50 | 7.45 | - | - |

| CH-Ph | 5.10 | 5.15 | 50.1 | 50.8 |

| CH₃ (phenylethyl) | 1.55 | 1.58 | 21.7 | 22.3 |

| Phenyl C-1' | - | - | 142.3 | 143.0 |

| Phenyl C-2',6' | 7.35 | 7.38 | 126.8 | 127.5 |

| Phenyl C-3',5' | 7.28 | 7.31 | 129.1 | 129.8 |

Electronic Circular Dichroism (ECD) Spectra:

ECD spectroscopy is a critical tool for determining the absolute stereochemistry of chiral molecules. Theoretical calculations of ECD spectra have become a reliable method to complement experimental measurements. The process involves calculating the excited states of the molecule, typically using Time-Dependent Density Functional Theory (TD-DFT), and then simulating the ECD spectrum based on the rotational strengths of the electronic transitions. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned.

Non-covalent Interactions and Stereochemical Inductions: A Computational Perspective

The three-dimensional structure and conformational preferences of a molecule are dictated by a delicate balance of covalent and non-covalent interactions. In 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, intramolecular non-covalent interactions play a crucial role in determining the relative orientation of the two chiral fragments, which in turn influences the stereochemical induction during its synthesis.

Computational methods such as the Non-Covalent Interaction (NCI) index and Natural Bond Orbital (NBO) analysis can be employed to visualize and quantify these weak interactions. mdpi.com These interactions include hydrogen bonds, van der Waals forces, and steric repulsions.

Analysis of Non-covalent Interactions:

A computational analysis would likely reveal the presence of a hydrogen bond between the amide proton (N-H) and the bromine atom or the carbonyl oxygen of the butanamide moiety. Additionally, π-stacking or CH-π interactions between the isopropyl group and the phenyl ring could contribute to the stability of certain conformations.

The table below provides a hypothetical summary of the key non-covalent interactions and their estimated interaction energies for a low-energy conformer of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, as would be determined by computational analysis.

Table 2: Hypothetical Non-covalent Interactions and Estimated Interaction Energies in a Conformer of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide

| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| N-H --- O=C | Intramolecular Hydrogen Bond | -2.5 |

| C-H (isopropyl) --- π (phenyl) | CH-π Interaction | -1.2 |

| C-H (phenyl) --- Br | Weak Hydrogen Bond | -0.8 |

Stereochemical Induction:

The stereochemical outcome of the synthesis of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide is influenced by the facial selectivity of the bromination of a precursor molecule. Computational modeling of the transition states for the bromination reaction can provide insight into the origins of the observed diastereoselectivity. By calculating the energies of the different transition state structures leading to the various diastereomers, the preferred reaction pathway can be identified. This analysis often reveals that the steric hindrance and electronic effects of the chiral N-(1-phenylethyl) group direct the incoming bromine atom to one face of the molecule, leading to the preferential formation of one diastereomer.

Synthetic Utility and Advanced Research Applications of 2 Bromo 3 Methyl N 1 Phenylethyl Butanamide in Organic Synthesis

Applications as a Chiral Building Block for Complex Molecular Scaffolds

There is no specific information available in the searched results detailing the use of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide as a chiral building block for complex molecular scaffolds.

Precursor for Enantioenriched Amines and Amino Acids (e.g., via Hofmann-like transformations, though not explicitly Hofmann degradation itself)

No research data was found regarding the application of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide as a precursor for enantioenriched amines and amino acids through Hofmann-like or other transformations.

Synthesis of N-Heterocycles and Azacycles

The available information does not describe any synthetic routes utilizing 2-bromo-3-methyl-N-(1-phenylethyl)butanamide for the synthesis of N-heterocycles or azacycles.

Development of Novel Stereoselective Methodologies

There is no literature available on the development of novel stereoselective methodologies involving this specific compound.

Use in Asymmetric C-C and C-X Bond Formation

No studies were identified that report the use of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide in asymmetric C-C or C-X bond formation reactions.

Exploration in Cascade and Multicomponent Reactions

There is no evidence from the search results to suggest that 2-bromo-3-methyl-N-(1-phenylethyl)butanamide has been explored in cascade or multicomponent reactions.

Role as a Mechanistic Probe in Fundamental Organic Reactions

No publications were found that discuss the use of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide as a mechanistic probe in fundamental organic reactions.

Due to the absence of research data, no data tables with detailed research findings can be generated.

Derivatization Studies Towards Libraries of Chiral Amide Analogues

The synthetic utility of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide is most prominently demonstrated in its capacity to serve as a scaffold for the creation of libraries of chiral amide analogues. The presence of the bromine atom alpha to the carbonyl group provides a convenient handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at this position, leading to a wide array of derivatives with potentially interesting biological or material properties.

The general approach to the synthesis of α-halo amides, such as 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, often involves the coupling of an α-bromo acid with an amine. nih.gov In this case, 2-bromo-3-methylbutanoic acid would be coupled with the chiral amine (R)- or (S)-1-phenylethylamine. The reactivity of the resulting α-bromo amide allows for further molecular diversification.

Nucleophilic Substitution Reactions:

A primary route for derivatization involves the displacement of the bromide ion by various nucleophiles. This can be achieved under basic conditions, where a wide range of nucleophiles can be employed to generate a library of compounds with systematic structural variations.

Amination: Reaction with primary or secondary amines can lead to the corresponding α-amino amides. This is a common strategy for the synthesis of peptide mimics and other biologically active molecules. nih.gov

Azidation: Substitution with sodium azide introduces an azide group, which can be subsequently reduced to an amine or used in click chemistry reactions.

Thiolation: Reaction with thiols or thiolate anions yields α-thio amides, which are of interest in medicinal chemistry and materials science.

Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds, leading to more complex molecular skeletons.

The diastereoselectivity of these substitution reactions is a critical aspect, as the two existing stereocenters in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide can influence the stereochemical outcome of the reaction at the α-carbon. The choice of reagents and reaction conditions can be optimized to favor the formation of a specific diastereomer.

Illustrative Derivatization Reactions:

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | α-Dialkylamino amide |

| Azide | Sodium Azide | α-Azido amide |

| Thiol | Thiophenol | α-Thiophenyl amide |

| Enolate | Sodium salt of diethyl malonate | α-Malonyl amide derivative |

These derivatization strategies enable the systematic modification of the scaffold, allowing for the exploration of structure-activity relationships in drug discovery or the fine-tuning of properties for materials science applications. The generation of such focused libraries from a common chiral precursor is a powerful tool in modern chemical research.

Potential for Incorporating into Designed Materials or Supramolecular Structures (e.g., chiral recognition studies, not material properties)

The chiral nature and the presence of hydrogen bonding motifs (the N-H and C=O groups of the amide) in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide and its derivatives make them promising candidates for applications in supramolecular chemistry, particularly in the area of chiral recognition.

Chiral recognition is a fundamental process in biology and chemistry, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. acs.org Amide-containing molecules are well-known to form predictable hydrogen-bonding networks, which can be exploited in the design of synthetic receptors for chiral molecules. nih.gov

Chiral Recognition Studies:

Derivatives of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, especially those where the bromine has been replaced by a group capable of additional non-covalent interactions (e.g., an aromatic ring, a hydrogen bond donor/acceptor), could be investigated as chiral selectors. These molecules could potentially be used in chiral stationary phases for chromatography or as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other chiral compounds. spacefrontiers.org

The mechanism of chiral recognition would likely involve the formation of transient diastereomeric complexes between the chiral amide derivative and the enantiomers of a chiral analyte. The stability of these complexes would differ due to distinct three-dimensional arrangements of interacting groups, leading to a measurable difference in properties such as retention time in chromatography or chemical shift in NMR.

Supramolecular Assembly:

The ability of amides to form strong and directional hydrogen bonds can also be harnessed to construct larger, well-defined supramolecular assemblies. acs.org By designing derivatives of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide with complementary recognition sites, it is conceivable to promote their self-assembly into chiral supramolecular structures such as helices or sheets. The inherent chirality of the building block would be transferred to the macroscopic structure, a phenomenon known as the transfer of chirality. mdpi.com

For instance, a derivative containing an additional hydrogen-bonding moiety could self-assemble into a helical polymer-like structure, where the pitch and handedness of the helix are dictated by the stereochemistry of the parent molecule. Such studies provide fundamental insights into the principles of molecular self-assembly and the amplification of chirality from the molecular to the supramolecular level.

Future Research Directions and Unexplored Avenues for 2 Bromo 3 Methyl N 1 Phenylethyl Butanamide Chemistry

Investigation of Novel Catalytic Systems for Transformations (e.g., photocatalysis, electrochemistry)

Modern synthetic chemistry is increasingly driven by the development of novel catalytic systems that offer unique reactivity and selectivity. For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, leveraging photocatalysis and electrochemistry could provide access to previously unattainable transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. The carbon-bromine bond in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide is susceptible to homolytic cleavage upon single-electron transfer, opening avenues for a variety of radical-mediated reactions. Future research could explore:

Asymmetric Radical Additions: By employing chiral photocatalysts or co-catalysts, it may be possible to control the stereochemical outcome of radical additions to alkenes and alkynes, leveraging the existing stereocenters in the molecule to achieve high diastereoselectivity.

Cross-Coupling Reactions: Photocatalytic cross-coupling reactions, such as Giese-type additions and atom transfer radical additions (ATRA), could be developed to form new carbon-carbon and carbon-heteroatom bonds at the α-position. researchgate.net The diastereoselectivity of these reactions, influenced by the N-(1-phenylethyl) group, would be a key area of investigation.

Remote C-H Functionalization: Through the generation of an amidyl radical followed by a 1,5-hydrogen atom transfer (HAT), it might be possible to functionalize remote, unactivated C-H bonds within the molecule, a challenging yet highly desirable transformation.

Electrochemistry: Electrochemical methods offer a reagent-free and environmentally benign approach to redox chemistry. nih.gov The electrochemical reduction of the C-Br bond in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide could generate a carbanion or a radical, depending on the reaction conditions. Potential research directions include:

Electrochemical Cross-Coupling: Development of electroductive cross-coupling reactions with various electrophiles would provide a green alternative to traditional metal-catalyzed methods.

Intramolecular Cyclizations: Electrochemical initiation of intramolecular cyclizations could lead to the synthesis of novel heterocyclic structures, with the stereochemistry of the cyclization being a critical aspect to study.

Paired Electrosynthesis: Designing paired electrochemical processes where both the anodic and cathodic reactions contribute to the formation of the desired product could significantly improve the efficiency and sustainability of transformations involving this compound.

| Catalytic System | Transformation Type | Potential Outcome | Key Research Focus |

|---|---|---|---|

| Photocatalysis | Asymmetric Radical Addition | Formation of new C-C bonds with high diastereoselectivity | Chiral catalyst design and understanding stereochemical induction |

| Electrochemistry | Reductive Cyclization | Synthesis of novel heterocyclic compounds | Controlling reaction pathways and stereoselectivity |

| Photocatalysis | Remote C-H Functionalization | Selective functionalization of unactivated C-H bonds | Directing group strategies and HAT efficiency |

Integration into Automated Synthesis Platforms

The increasing complexity of modern synthetic targets necessitates the development of more efficient and automated synthesis methods. Automated flow chemistry platforms offer precise control over reaction parameters, enhanced safety, and the ability to rapidly screen reaction conditions and build molecular libraries. researchgate.net

Integrating the chemistry of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide into such platforms would be a significant advancement. Future research in this area could focus on:

Flow-Based Synthesis: Developing robust and scalable flow-based procedures for the synthesis of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide itself, as well as for its subsequent transformations. This would enable on-demand production and purification.

High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, reagents, and reaction conditions for novel transformations of the target molecule. This could accelerate the discovery of new reactions and optimize existing ones.

Multi-step Automated Synthesis: Designing and implementing multi-step automated sequences that use 2-bromo-3-methyl-N-(1-phenylethyl)butanamide as a key building block for the synthesis of complex, biologically active molecules. Amide Technologies has demonstrated the power of Automated Fast Flow Peptide Synthesis (AFPS) which could be adapted for such purposes. acs.org

Exploration of Bio-inspired and Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are becoming increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov Bio-inspired approaches, including the use of enzymes, can offer highly selective and environmentally friendly synthetic routes. researchgate.net

For 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, future research could explore:

Biocatalytic Synthesis: Investigating the use of enzymes, such as lipases or engineered enzymes, for the stereoselective synthesis of the amide bond from the corresponding carboxylic acid and amine precursors. This could provide a highly efficient and green route to the chiral amide.

Greener Solvents and Catalysts: Replacing traditional solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents. Exploring the use of solid-supported catalysts or recyclable organocatalysts to simplify purification and reduce waste. Boric acid, for example, has been shown to be an effective and green catalyst for amide bond formation. nih.gov

Solvent-Free Reactions: Developing solvent-free reaction conditions, for instance, using mechanochemistry (ball-milling) or solid-state reactions, to further reduce the environmental impact of its synthesis and transformations. nih.gov

Unlocking New Reactivity Modes of α-Bromo Amides

Beyond the classical nucleophilic substitution and elimination reactions, α-bromo amides can exhibit a rich and underexplored reactivity. Future research should aim to unlock new reactivity modes for 2-bromo-3-methyl-N-(1-phenylethyl)butanamide.

Umpolung Reactivity: The concept of "umpolung" or polarity reversal offers a powerful strategy for forming new bonds. acs.orgnih.gov Research into the umpolung of the α-carbon of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide, transforming it from an electrophilic to a nucleophilic center, could be achieved through the formation of organometallic intermediates or via radical-polar crossover reactions. This would enable reactions with electrophiles, opening up new synthetic disconnections.

Radical Cyclizations: The generation of a radical at the α-position can initiate intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. nih.govwikipedia.org Designing substrates derived from 2-bromo-3-methyl-N-(1-phenylethyl)butanamide that can undergo diastereoselective radical cyclizations would be a promising avenue for the synthesis of complex cyclic structures with multiple stereocenters.

Transition Metal-Catalyzed Cross-Coupling: While some cross-coupling reactions of α-bromo amides are known, there is significant scope for expansion. Developing new catalytic systems, for example, using earth-abundant metals, for a wider range of cross-coupling partners would greatly enhance the synthetic utility of this compound.

| Reactivity Mode | Description | Potential Application for 2-bromo-3-methyl-N-(1-phenylethyl)butanamide |

|---|---|---|

| Conventional (SN2/E2) | Nucleophilic substitution or elimination at the α-carbon. | Introduction of various nucleophiles. |

| Umpolung | Reversal of the polarity of the α-carbon to make it nucleophilic. | Reaction with electrophiles to form new C-C bonds. |

| Radical Cyclization | Intramolecular cyclization initiated by a radical at the α-position. | Diastereoselective synthesis of complex cyclic molecules. |

Advanced Stereochemical Control in Remote Positions

Achieving stereochemical control at positions remote from an existing stereocenter is a formidable challenge in organic synthesis. Given that 2-bromo-3-methyl-N-(1-phenylethyl)butanamide possesses two stereocenters, developing methods for the stereoselective functionalization of remote positions would be a significant breakthrough.

Directing Group Strategies: The amide nitrogen or the phenyl group could be modified to act as a directing group to guide a catalyst to a specific remote C-H bond. springerprofessional.dedatapdf.com Research into the design and application of removable or traceless directing groups would be crucial for the synthetic utility of such transformations.

Catalyst-Controlled Remote Functionalization: The development of chiral catalysts that can differentiate between prochiral C-H bonds at remote positions would enable the enantioselective and diastereoselective introduction of new functional groups. nih.govspringerprofessional.de This would allow for the creation of multiple new stereocenters with high levels of control.

Substrate-Controlled Diastereoselectivity: Investigating how the existing stereocenters in 2-bromo-3-methyl-N-(1-phenylethyl)butanamide influence the stereochemical outcome of reactions at remote positions is fundamental. This includes radical cyclizations where the conformation of the transition state can be influenced by the steric and electronic properties of the chiral N-phenylethyl group, potentially leading to high levels of diastereoselectivity. researchgate.net The use of chiral auxiliaries temporarily attached to the molecule is another established strategy to induce stereoselectivity. datapdf.com

The exploration of these future research directions will undoubtedly expand the synthetic utility of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide and contribute to the broader field of organic chemistry by providing new tools and strategies for the construction of complex molecules with precise control over their three-dimensional structure.

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry (e.g., bromine position at C2, methyl at C3) and amide bond formation.

- IR Spectroscopy : Validate carbonyl stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Question: How can contradictory data in reaction yields or purity be resolved?

Methodological Answer :

Contradictions often arise from solvent polarity effects or traces of moisture . Systematic troubleshooting includes:

- DoE (Design of Experiments) : Isolate variables (e.g., test anhydrous vs. wet solvents).

- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted amine or hydrolyzed acid).

- Cross-Validation : Compare with DSSTox or CAS databases for known analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) .

Basic Question: What are the primary research applications of this compound?

Q. Methodological Answer :

- Medicinal Chemistry : As a scaffold for protease inhibitors (e.g., targeting SARS-CoV-2 Mpro via halogen bonding).

- Organic Synthesis : Intermediate for chiral auxiliaries or cross-coupling reactions (e.g., Suzuki-Miyaura with the bromine moiety).

- Enzyme Studies : Probe substrate specificity in amidase enzymes .

Advanced Question: How can its stability under thermal or photolytic conditions be systematically evaluated?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.

- UV-Vis Spectroscopy : Track photodegradation under UV light (λ = 254 nm) in quartz cells. Use DFT calculations (Gaussian 16) to predict degradation pathways .

Basic Question: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (bromine is a lachrymator).

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Quench with sodium thiosulfate to neutralize brominated byproducts .

Advanced Question: How can process engineering improve scalability of its synthesis?

Q. Methodological Answer :

- Membrane Separation : Purify via nanofiltration (e.g., 200–300 Da MWCO membranes).

- Flow Chemistry : Continuous amidation in microreactors enhances heat/mass transfer.

- Process Simulation : COMSOL models optimize residence time and mixing efficiency .

Basic Question: What computational tools predict its reactivity in nucleophilic substitution?

Q. Methodological Answer :

- Molecular Modeling : Avogadro or ChemDraw 3D for steric/electronic analysis.

- *DFT (B3LYP/6-31G)**: Calculate LUMO energy to assess bromine’s electrophilicity.

- ICReDD Reaction Path Search : Identifies viable intermediates and transition states .

Advanced Question: How can AI-driven platforms accelerate its application in drug discovery?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.